![molecular formula C18H21N3O2S B2753098 4-ethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-18-4](/img/structure/B2753098.png)
4-ethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
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Overview
Description
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety can be found in the molecules of many active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-halo ketones . For example, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides, reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is often confirmed by X-ray structural analysis .Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine can further react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications
Antiviral Research
Imidazo[1,2-a]pyridines have been recognized for their antiviral properties . The compound could be explored for its efficacy against various viruses, potentially leading to the development of new antiviral medications. Research could focus on its mechanism of action, viral target specificity, and resistance profiles.
Anticancer Activity
The structural motif of imidazo[1,2-a]pyridines is associated with anticancer activity . This compound could be investigated for its potential to inhibit cancer cell growth, induce apoptosis, and act as a chemotherapeutic agent. Studies might include screening against different cancer cell lines and examining synergistic effects with existing drugs.
Antibacterial and Antifungal Applications
Research has shown that imidazo[1,2-a]pyridines exhibit antibacterial and antifungal effects . The compound could be tested against a range of bacterial and fungal strains to assess its therapeutic potential, including its use as a treatment for antibiotic-resistant infections.
Anti-inflammatory and Analgesic Effects
The compound’s imidazo[1,2-a]pyridine structure suggests it may have anti-inflammatory and analgesic properties . It could be valuable in the development of new treatments for inflammatory diseases and pain management. Research could involve evaluating its efficacy in reducing inflammation and pain in preclinical models.
Sedative and Anxiolytic Potential
Some imidazo[1,2-a]pyridines are known to act as sedatives and anxiolytics . This compound could be explored for its potential use in treating insomnia or anxiety disorders. Studies might focus on its safety profile, dosage optimization, and comparison with current treatments.
Chemical Synthesis and Environmental Impact
The compound could be used in the synthesis of other imidazo[1,2-a]pyridines , which are valuable in medicinal chemistry. Its solvent- and catalyst-free synthesis under microwave irradiation represents an environmentally benign approach, potentially reducing the environmental impact of pharmaceutical manufacturing.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-ethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-3-15-6-8-17(9-7-15)24(22,23)19-11-10-16-13-21-12-4-5-14(2)18(21)20-16/h4-9,12-13,19H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGBKXACDYZPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=C(C3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide |
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